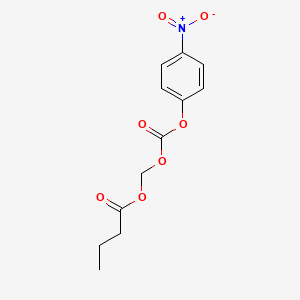
(((4-Nitrophenoxy)carbonyl)oxy)methyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate: is an organic compound that features a nitrophenyl group attached to a carbonyl group, which is further linked to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate typically involves the reaction of 4-nitrophenol with a suitable carbonylating agent, followed by esterification with butanoic acid. The reaction conditions often require the use of a base, such as pyridine, to facilitate the formation of the carbonyl group. The process can be summarized as follows:
Carbonylation: 4-nitrophenol reacts with a carbonylating agent (e.g., phosgene) in the presence of a base to form the intermediate 4-nitrophenyl chloroformate.
Esterification: The intermediate is then reacted with butanoic acid in the presence of a catalyst (e.g., DMAP) to yield [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate can undergo reduction to form the corresponding amino derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butanoate moiety is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butanoic acid.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Major Products:
Reduction: 4-aminophenyl carbonyl butanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 4-nitrophenol and butanoic acid.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a precursor for catalysts in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity and can be explored for pharmaceutical applications.
Bioconjugation: It can be used to modify biomolecules for research purposes.
Industry:
Materials Science: The compound can be used in the development of polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester moiety can undergo hydrolysis, releasing active intermediates that exert their effects on biological systems or chemical processes.
Comparación Con Compuestos Similares
- **[(4-Nitrophenoxy)carbonyl]oxy]methyl acetate
- **[(4-Nitrophenoxy)carbonyl]oxy]methyl propanoate
- **[(4-Nitrophenoxy)carbonyl]oxy]methyl hexanoate
Comparison:
Uniqueness: [[(4-Nitrophenoxy)carbonyl]oxy]methyl butanoate is unique due to its specific ester chain length, which can influence its reactivity and applications.
Properties: The length of the ester chain can affect the compound’s solubility, stability, and reactivity in different environments.
Propiedades
Fórmula molecular |
C12H13NO7 |
|---|---|
Peso molecular |
283.23 g/mol |
Nombre IUPAC |
(4-nitrophenoxy)carbonyloxymethyl butanoate |
InChI |
InChI=1S/C12H13NO7/c1-2-3-11(14)18-8-19-12(15)20-10-6-4-9(5-7-10)13(16)17/h4-7H,2-3,8H2,1H3 |
Clave InChI |
CYRVOHXQOCOPTO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



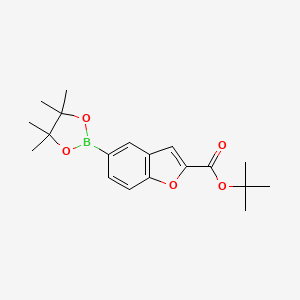
![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)
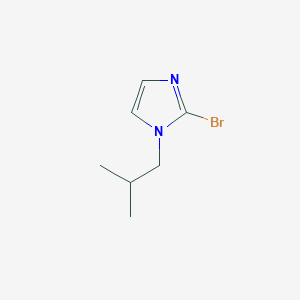

![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
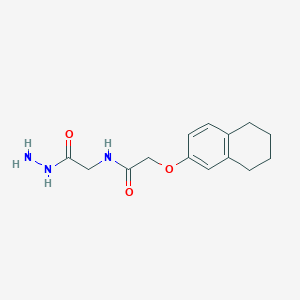
![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
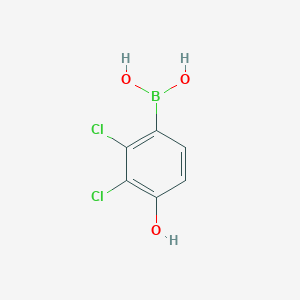
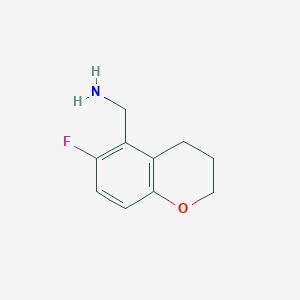
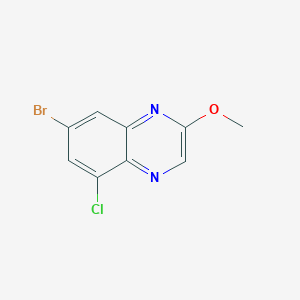
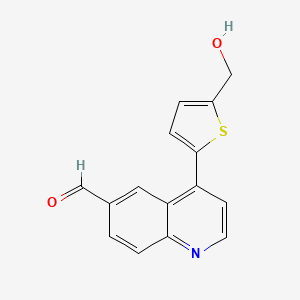
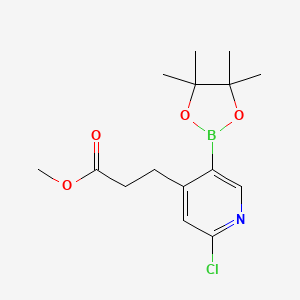
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)
